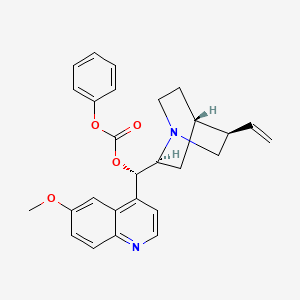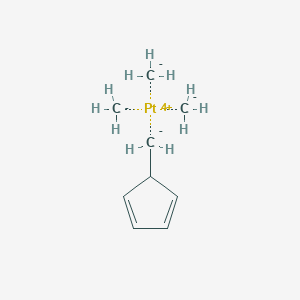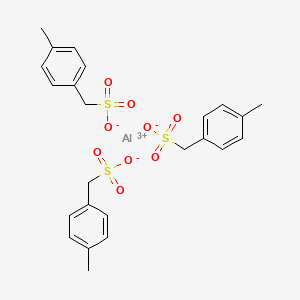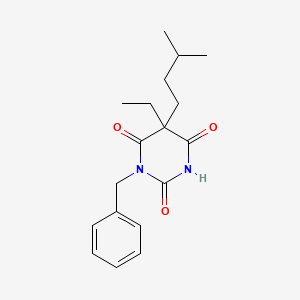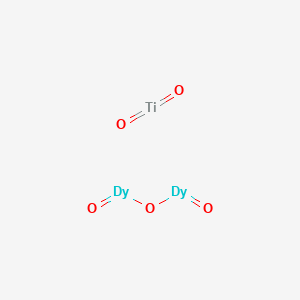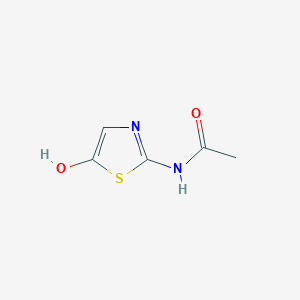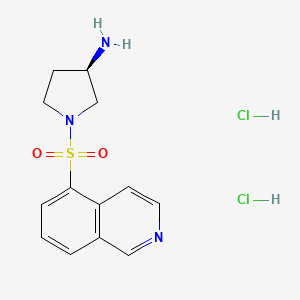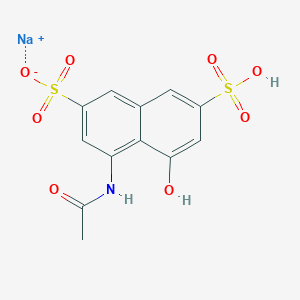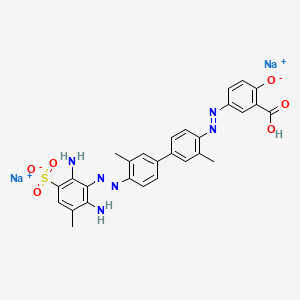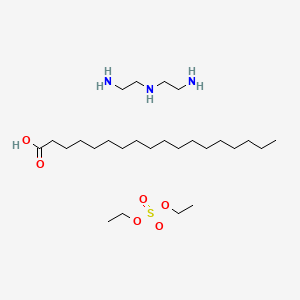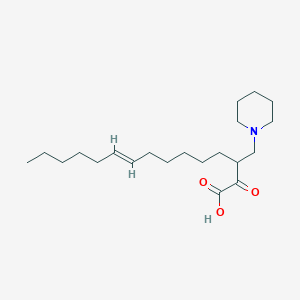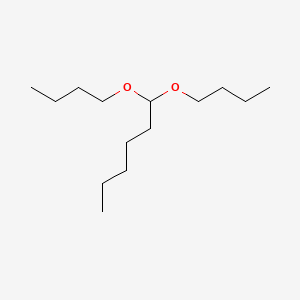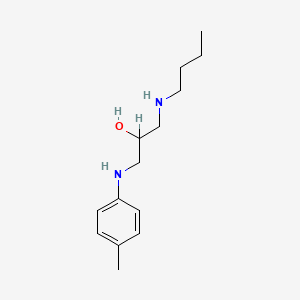
1-(Butylamino)-3-p-toluidino-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylamino)-3-p-toluidino-2-propanol is an organic compound that belongs to the class of amines It is characterized by the presence of a butylamino group and a p-toluidino group attached to a propanol backbone
Métodos De Preparación
The synthesis of 1-(Butylamino)-3-p-toluidino-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of p-toluidine with butylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Butylamino)-3-p-toluidino-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Butylamino)-3-p-toluidino-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Butylamino)-3-p-toluidino-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Butylamino)-3-p-toluidino-2-propanol can be compared with other similar compounds, such as:
1-(Butylamino)-2-propanol: Lacks the p-toluidino group, resulting in different chemical and biological properties.
3-p-Toluidino-2-propanol:
Butylamine: A simpler amine with different chemical behavior and uses.
Propiedades
Número CAS |
7532-60-7 |
|---|---|
Fórmula molecular |
C14H24N2O |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
1-(butylamino)-3-(4-methylanilino)propan-2-ol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-9-15-10-14(17)11-16-13-7-5-12(2)6-8-13/h5-8,14-17H,3-4,9-11H2,1-2H3 |
Clave InChI |
LVUIVGRUWGKZII-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC(CNC1=CC=C(C=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


